molecular formula C10H9BrClN3 B1471738 1-(4-bromo-2-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole CAS No. 1506529-62-9

1-(4-bromo-2-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole

Cat. No. B1471738
CAS RN: 1506529-62-9
M. Wt: 286.55 g/mol
InChI Key: HUEXWNAIEXOZKQ-UHFFFAOYSA-N
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Description

“1-(4-bromo-2-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole” is a complex organic compound. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a bromo and chloromethyl substituent attached to a methylphenyl group .


Molecular Structure Analysis

The molecular formula of this compound is C10H9BrClN3. It contains a triazole ring attached to a bromo-methylphenyl group and a chloromethyl group . The exact 3D structure would need to be determined by techniques such as X-ray crystallography .

Scientific Research Applications

Medicinal Chemistry

  • Alkylating Nucleosides

    Derivatives of 1,2,3-triazoles, like 1-benzyl-4-(bromomethyl)-1,2,3-triazole, have been synthesized and found to possess cytostatic activity. These compounds have shown inhibitory effects on the in vitro growth of HeLa cells and extended the life span of mice bearing tumors, indicating their potential in cancer treatment (de las Heras et al., 1979).

  • Antimicrobial Agents

    1,2,4-Triazole derivatives, which are structurally related to 1-(4-bromo-2-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole, have demonstrated significant antimicrobial activities. These compounds were effective against various bacterial and fungal strains, making them valuable for novel antimicrobial research (El-Reedy & Soliman, 2020).

Materials Science

  • Energetic Salts: The compound has been used in the synthesis of triazolyl-functionalized energetic salts, which exhibit good thermal stability and high density. These properties make them suitable for applications in the field of energetic materials (Wang et al., 2007).

Organic Synthesis

  • Synthetic Methods

    Research has focused on the synthesis and bromine → lithium exchange reactions of 1,2,3-triazoles, demonstrating the versatility of these compounds in organic synthesis. These reactions facilitate the creation of various substituted triazoles, expanding the toolkit available for synthetic chemists (Iddon & Nicholas, 1996).

  • Triazole Derivatives

    The synthesis of novel 1,2,4-triazole derivatives highlights the compound's role in creating new chemical entities. These derivatives have a range of biological activities, further underscoring the compound's significance in research (Safonov & Nevmyvaka, 2020).

  • Intermolecular Interactions

    Studies on derivatives of 1,2,4-triazoles, like 1-(chloromethyl)-1,2,4-triazole, have provided insights into lp⋯π intermolecular interactions, which are crucial for understanding molecular recognition and assembly processes (Shukla et al., 2014).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Without specific studies or data, it’s difficult to predict the exact mechanism of action of this compound .

Future Directions

The study of new compounds like “1-(4-bromo-2-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole” can lead to the discovery of new reactions, synthesis methods, or applications in various fields such as medicinal chemistry, materials science, or catalysis. Future research could focus on exploring these possibilities .

properties

IUPAC Name

1-(4-bromo-2-methylphenyl)-4-(chloromethyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClN3/c1-7-4-8(11)2-3-10(7)15-6-9(5-12)13-14-15/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUEXWNAIEXOZKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)N2C=C(N=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromo-2-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-bromo-2-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole
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1-(4-bromo-2-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole
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1-(4-bromo-2-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole
Reactant of Route 5
1-(4-bromo-2-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole
Reactant of Route 6
1-(4-bromo-2-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole

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